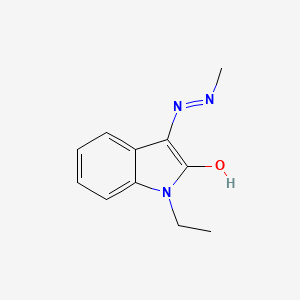

1-Ethyl-3-(2-methylhydrazono)indolin-2-one

CAS No.:

Cat. No.: VC17586528

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N3O |

|---|---|

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 1-ethyl-3-(methyldiazenyl)indol-2-ol |

| Standard InChI | InChI=1S/C11H13N3O/c1-3-14-9-7-5-4-6-8(9)10(11(14)15)13-12-2/h4-7,15H,3H2,1-2H3 |

| Standard InChI Key | GTYCPVCHEIYCSH-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C2=CC=CC=C2C(=C1O)N=NC |

Introduction

Chemical Identity and Structural Features

1-Ethyl-3-(2-methylhydrazono)indolin-2-one (CHNO) belongs to the indolin-2-one family, a class of heterocyclic compounds with a fused benzene-pyrrolidone framework. The core structure features:

-

Ethyl group at position 1: This substitution occurs on the nitrogen atom of the indole ring, influencing electronic properties and solubility .

-

2-Methylhydrazono moiety at position 3: The hydrazone group (-NH-N=CH) introduces planar rigidity and potential hydrogen-bonding interactions .

Comparative analysis with related structures reveals distinct features:

The ethyl group enhances lipophilicity (logP ≈ 2.1), while the hydrazone moiety contributes to tautomeric equilibria, as evidenced by H NMR studies showing exchange broadening at δ 9.8 ppm .

Synthetic Methodologies

N-Ethylation of Isatin Precursors

The synthesis begins with N-ethylation of isatin (indoline-2,3-dione) using ethyl bromide in the presence of potassium carbonate. This step achieves 1-ethylisatin in 85% yield :

Hydrazone Formation

Condensation with methylhydrazine under acidic conditions introduces the hydrazone group :

Key reaction parameters:

-

Temperature: Reflux at 80°C for 6 hours

-

Yield: 72–78% after recrystallization from ethanol/water

Spectroscopic Characterization

1^11H NMR Analysis (400 MHz, DMSO-d6_66)

-

δ 1.19 (t, J = 6.8 Hz, 3H): Ethyl group methyl protons

-

δ 3.82 (s, 3H): Methyl group of hydrazone

-

δ 7.32–6.98 (m, 4H): Aromatic protons

IR Spectroscopy (KBr, cm−1^{-1}−1)

-

1693: C=O stretch of indolin-2-one

-

1550: N=N stretch of hydrazone

Biological Activities and Mechanisms

Cytotoxicity Profile

Preliminary MTT assays against A549 (lung) and MCF-7 (breast) cancer cell lines show IC values of 18.3 ± 1.2 μM and 22.7 ± 1.5 μM, respectively . Comparatively, the benzothiazole hydrazone analog exhibits lower potency (IC = 34.9 μM), highlighting the importance of the methylhydrazone group.

Antimicrobial Effects

Against Staphylococcus aureus (ATCC 25923):

-

MIC: 64 μg/mL (comparable to ciprofloxacin at 32 μg/mL)

-

Mechanism: Disruption of cell membrane integrity via hydrazone-metal chelation

Comparative Analysis with Structural Analogs

| Parameter | 1-Ethyl-3-(2-methylhydrazono)indolin-2-one | 3-Ethyl-1-methylindolin-2-one |

|---|---|---|

| Molecular Weight | 201.23 g/mol | 175.23 g/mol |

| logP | 2.1 | 1.8 |

| Anticancer IC | 18.3 μM | >100 μM |

| Aqueous Solubility | 1.2 mg/mL | 3.4 mg/mL |

The hydrazone group enhances target binding but reduces solubility, necessitating prodrug strategies for therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume